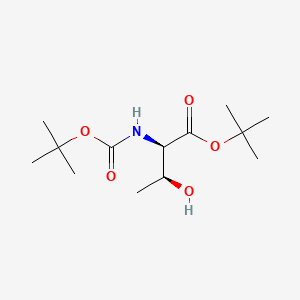
tert-Butyl (tert-butoxycarbonyl)-D-threoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (tert-butoxycarbonyl)-D-threoninate is a compound that features a tert-butyl group and a tert-butoxycarbonyl group attached to a D-threonine molecule. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (tert-butoxycarbonyl)-D-threoninate can be synthesized through the reaction of D-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:
- Stirring a mixture of D-threonine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of D-threonine and di-tert-butyl dicarbonate in THF at 40°C .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-threoninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acids: Such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) for deprotection reactions.
Major Products Formed
The major products formed from these reactions include:
Free amines: Formed by the removal of the tert-butoxycarbonyl group.
Oxidation products: Various oxidized derivatives of D-threonine.
Substituted derivatives: Compounds with different functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)-D-threoninate has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butoxycarbonyl)-D-threoninate involves the protection of amino groups through the formation of a carbamate. The tert-butoxycarbonyl group is added to the amine, forming a stable carbamate that can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (tert-butoxycarbonyl)-D-threoninate include:
tert-Butyl (tert-butoxycarbonyl)-L-threoninate: The L-isomer of the compound.
tert-Butyl (tert-butoxycarbonyl)-D-serinate: A similar compound with a serine backbone.
tert-Butyl (tert-butoxycarbonyl)-D-alaninate: A compound with an alanine backbone.
Uniqueness
This compound is unique due to its specific configuration and the presence of both tert-butyl and tert-butoxycarbonyl groups. This combination provides stability and reactivity that are valuable in various chemical and biological applications .
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m0/s1 |
InChI Key |
KALBFNCSAOSDPJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


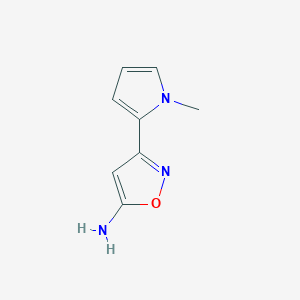
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
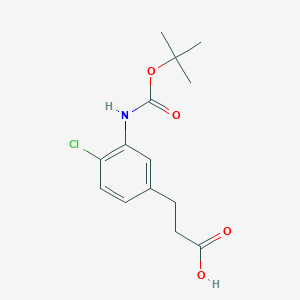
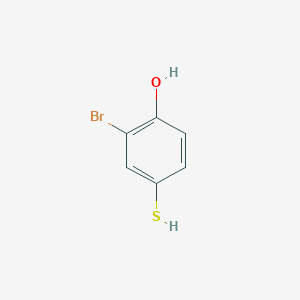
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
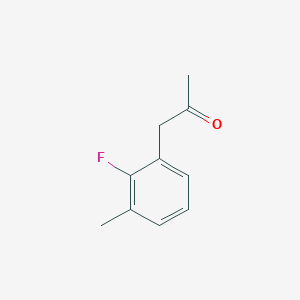
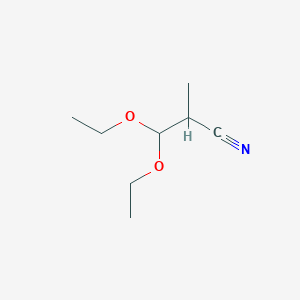
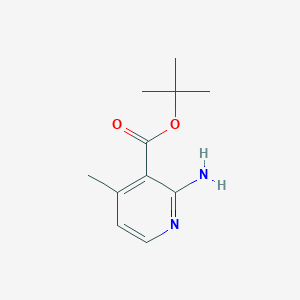
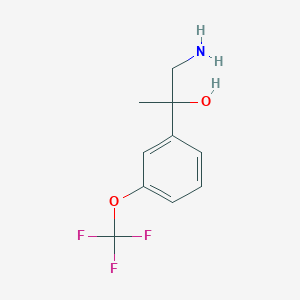
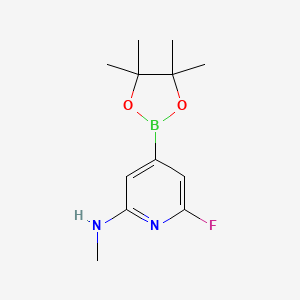
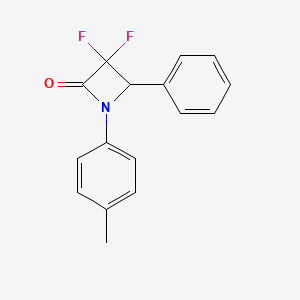
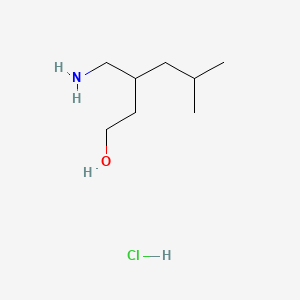
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
